molecular formula C15H15NO B1392100 2-(2,5-Dimethylbenzoyl)-5-methylpyridine CAS No. 1187166-35-3

2-(2,5-Dimethylbenzoyl)-5-methylpyridine

Cat. No. B1392100
M. Wt: 225.28 g/mol
InChI Key: RDMFOKVPLBJYOE-UHFFFAOYSA-N
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Description

“2-(2,5-Dimethylbenzoyl)-5-methylpyridine” is a complex organic compound. It is composed of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) that is substituted with a methyl group at the 5-position and a 2,5-dimethylbenzoyl group at the 2-position .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a pyridine ring with a methyl group and a 2,5-dimethylbenzoyl group attached. The exact spatial configuration would need to be determined by techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. Pyridines are generally polar and can participate in pi stacking and hydrogen bonding. The presence of the benzoyl group may increase the compound’s lipophilicity .

Scientific Research Applications

Photochemical Studies

2-(2,5-Dimethylbenzoyl)-5-methylpyridine and its derivatives have been explored in photochemical studies. For instance, ultraviolet irradiation of similar compounds resulted in the formation of dimers, indicating potential for photochemical applications (Taylor & Kan, 1963).

Electroluminescent Properties

Research on mono-cyclometalated Pt(II) complexes involving related compounds revealed potential electroluminescent properties. These complexes were synthesized using similar pyridine derivatives, indicating the potential use of 2-(2,5-Dimethylbenzoyl)-5-methylpyridine in the development of electroluminescent materials (Ionkin, Marshall, & Wang, 2005).

Intramolecular C-C Coupling

The compound has been studied in the context of intramolecular carbon-carbon coupling. This type of reaction is significant in the synthesis of complex molecules, highlighting the importance of 2-(2,5-Dimethylbenzoyl)-5-methylpyridine in organic synthesis and catalysis (Arevalo, Riera, & Pérez, 2017).

Pharmaceutical Applications

The photoenolization-induced oxirane ring opening in related compounds to form pharmaceutically promising derivatives highlights the potential of 2-(2,5-Dimethylbenzoyl)-5-methylpyridine in pharmaceutical research. These transformations could lead to the synthesis of biologically active compounds (Šolomek et al., 2010).

DNA-binding Studies

Mixed polypyridyl ruthenium(II) complexes involving related pyridine compounds have been studied for their DNA-binding behaviors. This research could be relevant to the development of new diagnostic tools or therapeutic agents (Tan & Chao, 2007).

Safety And Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it .

properties

IUPAC Name

(2,5-dimethylphenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-4-6-12(3)13(8-10)15(17)14-7-5-11(2)9-16-14/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMFOKVPLBJYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301225375
Record name (2,5-Dimethylphenyl)(5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301225375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethylbenzoyl)-5-methylpyridine

CAS RN

1187166-35-3
Record name (2,5-Dimethylphenyl)(5-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethylphenyl)(5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301225375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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